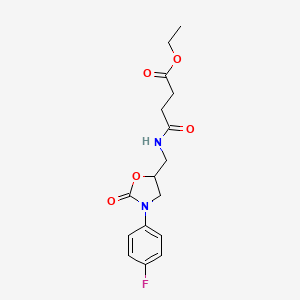

![molecular formula C23H16BrN3O2 B2726868 N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-2-methoxyaniline CAS No. 313966-62-0](/img/structure/B2726868.png)

N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-2-methoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

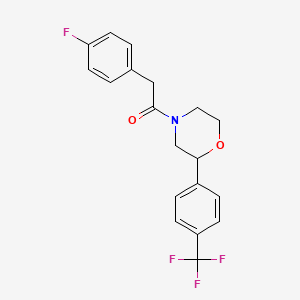

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. It’s a privileged structure in medicinal chemistry and is found in several kinds of drugs . Chromenes, on the other hand, are a class of organic compounds with a three-ring structure that includes a benzene ring fused to a heterocyclic pyran ring .

Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring structure with a benzene ring and an imidazole ring. The imidazole ring contains two nitrogen atoms. Chromenes have a three-ring structure with a benzene ring fused to a pyran ring .Chemical Reactions Analysis

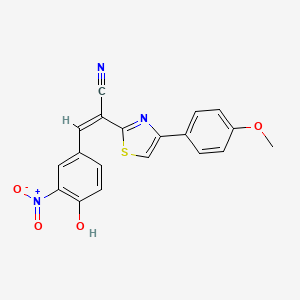

Benzimidazoles and chromenes can undergo various chemical reactions due to the presence of aromatic rings and heteroatoms. They can participate in electrophilic substitution reactions, nucleophilic substitution reactions, and can act as ligands in coordination chemistry .Physical and Chemical Properties Analysis

Benzimidazoles are usually solid at room temperature and have high melting points. They are also soluble in common organic solvents . The properties of chromenes can vary widely depending on their substitution patterns .Scientific Research Applications

Structural and Mechanistic Insights

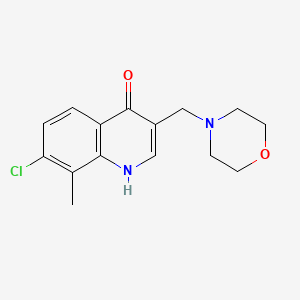

Research has shown that benzimidazole derivatives, similar to N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-2-methoxyaniline, play a crucial role in forming metal complexes with zinc and copper. These complexes have been studied for their structural properties and reactivity, shedding light on their mechanistic pathways in various reactions, including polymerization processes. For instance, compounds related to the specified chemical have been used to form active catalysts towards ring-opening polymerization of ε-caprolactone, demonstrating the importance of these ligands in facilitating coordination-insertion pathways (Attandoh, Ojwach, & Munro, 2014).

Catalytic Applications

The ability of benzimidazole-derived compounds to act as ligands in metal complexes opens up a wide array of catalytic applications. These complexes have been explored for their potential in facilitating efficient transfer hydrogenation reactions, highlighting the utility of such compounds in synthetic chemistry and potentially in industrial applications. The catalytic activities have been particularly noted with iridium and rhodium complexes, underscoring the versatility of benzimidazole ligands in catalysis (Türkmen, Pape, Hahn, & Çetinkaya, 2008).

Biological Evaluation

Benzimidazole derivatives also exhibit a range of biological activities, making them subjects of interest in the development of new therapeutic agents. For example, novel benzimidazole compounds have been synthesized and evaluated for their antimicrobial and antifungal activities, demonstrating their potential as leads in drug discovery efforts. Such studies highlight the importance of structural modification and optimization in enhancing the biological efficacy of benzimidazole derivatives (Shah, Patel, Rajani, & Karia, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-methoxyphenyl)chromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrN3O2/c1-28-21-9-5-4-8-19(21)27-23-16(13-14-12-15(24)10-11-20(14)29-23)22-25-17-6-2-3-7-18(17)26-22/h2-13H,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSIJFKMOGKKTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-But-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2726788.png)

![3-benzyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726793.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2726798.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-difluoroaniline](/img/structure/B2726800.png)

![3-chloro-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2726803.png)

![7-Chloro-5-cyclobutyl-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2726806.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2726808.png)